molecular formula C13H14N2 B1599539 N-methyl(3-(pyridin-4-yl)phenyl)methanamine CAS No. 852180-67-7

N-methyl(3-(pyridin-4-yl)phenyl)methanamine

Cat. No.: B1599539
CAS No.: 852180-67-7
M. Wt: 198.26 g/mol
InChI Key: PXCMPGTVPUZXRO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

N-methyl(3-(pyridin-4-yl)phenyl)methanamine is the systematic IUPAC name for this compound, derived from its structural components. The molecule consists of a benzene ring substituted at the 3-position with a pyridin-4-yl group and a methanamine group. The methanamine moiety is further methylated, resulting in an N-methyl-substituted amine.

Property Value
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.26 g/mol
CAS Number 852180-67-7
PubChem CID 7060574
Synonyms N-methyl-N-(3-pyridin-4-ylbenzyl)amine, N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine

These identifiers confirm the compound’s systematic classification and facilitate cross-referencing in chemical databases.

Molecular Geometry and Conformational Analysis

The molecule features a benzene ring as its core, with substituents at the 3-position:

  • Pyridin-4-yl group : A pyridine ring attached via its 4-position to the benzene.
  • N-Methylmethanamine group : A methanamine (-CH₂-NH-CH₃) attached to the benzene.

Key Geometric Features

  • Benzene ring : Planar, with sp²-hybridized carbons forming a delocalized π-system.
  • Pyridine ring : Planar aromatic structure with alternating single and double bonds. The nitrogen in the pyridine ring adopts sp² hybridization , contributing to its resonance stabilization.
  • Methanamine group : The nitrogen in the -NH-CH₃ group is sp³ hybridized , forming tetrahedral geometry. The CH₂ group bridges the benzene and amine, allowing free rotation around the C-N bond.

Conformational Considerations

The benzene and pyridine rings exhibit rigid planar structures due to aromaticity, while the methanamine group permits conformational flexibility. This flexibility allows the N-methyl group to adopt multiple orientations relative to the aromatic systems, though steric and electronic interactions may favor specific conformers.

Electronic Structure and Hybridization Patterns

The compound’s electronic structure is governed by aromatic resonance and hybridization states:

Atom/Group Hybridization Electronic Role
Pyridine N sp² Participates in π-bonding with adjacent carbons; lone pair delocalized into ring.
Benzene C sp² Forms σ-bonds with adjacent atoms; π-electrons delocalized across the ring.
Methanamine N sp³ Bonds to CH₃ and CH₂ groups; lone pair available for protonation or coordination.

Resonance and Electron Delocalization

  • Pyridine ring : Resonance structures involve shifting double bonds and alternating charges (e.g., positive charge on N, negative on adjacent C). This delocalization stabilizes the ring and reduces its basicity compared to non-aromatic amines.
  • Benzene ring : Resonance delocalizes π-electrons across all carbons, enhancing stability but not directly affecting the amine’s reactivity.

Comparative Analysis of Tautomeric and Resonance Forms

Tautomerism is absent in this compound, as no acidic protons or keto-enol equilibria exist. However, resonance forms are critical for understanding its electronic behavior:

Pyridine Ring Resonance

Pyridine exhibits eight resonance structures , including zwitterionic forms with positive charges on carbons and negative charges on nitrogens. These structures illustrate the ring’s electron-deficient nature and reduced basicity compared to aliphatic amines.

Benzene Ring Resonance

The benzene ring’s resonance structures involve alternating double bonds, maintaining aromaticity. This delocalization does not directly influence the amine’s lone pair but stabilizes the aromatic system.

Methanamine Group

The N-methyl group lacks resonance due to its sp³ hybridization. Its lone pair is localized and available for interactions, contrasting with the pyridine nitrogen’s delocalized lone pair.

Properties

IUPAC Name

N-methyl-1-(3-pyridin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCMPGTVPUZXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427637
Record name N-Methyl-1-[3-(pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-67-7
Record name N-Methyl-3-(4-pyridinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[3-(pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states.

Mode of Action

It’s plausible that it interacts with its targets through hydrogen bonding, given the presence of a nitrogen atom in its structure. This interaction could potentially lead to changes in the conformation and function of the target proteins.

Biological Activity

N-methyl(3-(pyridin-4-yl)phenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, along with comparisons to structurally similar compounds.

Chemical Structure and Properties

The compound's structure consists of a pyridine ring and a phenyl group, connected through a methanamine moiety. Its unique combination of functional groups suggests potential interactions with various biological targets.

Structural Feature Description
Pyridine Ring Contributes to the compound's ability to interact with biological receptors.
Phenyl Group Enhances lipophilicity, potentially improving membrane permeability.
Methylated Amine Influences reactivity and binding affinity to biological targets.

This compound is believed to modulate the activity of specific enzymes and receptors. Although detailed mechanisms remain under investigation, studies indicate that it may act as a non-covalent inhibitor in various biological pathways, impacting cellular functions.

Biological Activity

  • Antiproliferative Effects
    • Preliminary studies have shown that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and A549 cells. For instance, modifications in the structure can lead to lower IC50 values, indicating enhanced potency against these cell lines .
  • Enzyme Interaction Studies
    • The compound has been evaluated for its binding affinity with certain enzymes, suggesting potential applications in drug development. These interactions are critical for understanding how structural modifications can enhance biological activity .
  • Therapeutic Applications
    • Research indicates that this compound could serve as a precursor in synthesizing more complex bioactive molecules, potentially leading to new therapeutic agents .

Study 1: Anticancer Activity

A study focused on pyridine derivatives demonstrated that specific substitutions on the phenyl ring significantly improved antiproliferative activity against cancer cell lines. The introduction of hydroxyl groups was particularly effective in reducing IC50 values .

Study 2: Enzyme Inhibition

Research on enzyme inhibitors highlighted the role of this compound as a promising candidate for modulating enzyme activity. The compound's ability to bind non-covalently suggests its potential use in therapeutic applications targeting specific diseases .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds, which can provide insights into its unique properties:

Compound Name Structural Features Unique Characteristics
(4-(Pyridin-3-yl)phenyl)methanaminePyridine at 3-position on phenylDifferent substitution pattern affects reactivity
(3-(Pyridin-2-yl)phenyl)methanaminePyridine at 2-position on phenylVariations in biological activity
(2-(Pyridin-4-yl)phenyl)methanaminePyridine at 4-position on phenylDistinct pharmacological profiles

Comparison with Similar Compounds

Structural and Functional Insights

Pyridine Positional Isomerism :

  • The pyridin-4-yl group in the target compound contrasts with analogs like N-methyl-N-(3-pyridin-3-ylbenzyl)amine (CAS: MFCD01135792), where the pyridine nitrogen is at the 3-position. This difference impacts hydrogen-bonding patterns and receptor interactions .
  • Example: Compound 19 () retains the pyridin-4-yl group but adds an imidazopyridazine moiety, enhancing antiplasmodial potency .

Salt Forms: The hydrochloride salt of the target compound (CAS: 1261236-62-7) shows improved solubility, a common strategy to enhance pharmacokinetics .

Pharmacological Activity :

  • Imidazopyridazine derivatives (e.g., 19 and 20 ) exhibit potent antiplasmodial activity, suggesting that the target compound could be optimized for similar applications by introducing heterocyclic extensions .
  • N,N-Dimethylated analogs (e.g., compound S3 ) demonstrate broader antimicrobial activity, highlighting the role of alkylation in modulating biological effects .

Preparation Methods

Reductive Amination of 3-(Pyridin-4-yl)benzaldehyde

  • Procedure:
    The most common synthetic route involves the reductive amination of 3-(pyridin-4-yl)benzaldehyde with methylamine or formaldehyde and methylamine derivatives. This reaction forms the secondary amine by condensation followed by reduction.
  • Reagents and Conditions:
    • 3-(Pyridin-4-yl)benzaldehyde as the aldehyde precursor.
    • Methylamine or N-methylamine sources.
    • Reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
    • Solvents like methanol or dichloromethane under mild acidic or neutral conditions.
  • Advantages:
    • High selectivity for secondary amine formation.
    • Mild reaction conditions preserve sensitive functional groups.
  • Yields: Typically moderate to high yields (60-85%) depending on conditions and purification methods.

N-Alkylation of 3-(Pyridin-4-yl)benzylamine

  • Procedure:
    Direct N-methylation of 3-(pyridin-4-yl)benzylamine using methylating agents such as methyl iodide or dimethyl sulfate.
  • Reagents and Conditions:
    • 3-(Pyridin-4-yl)benzylamine as the amine substrate.
    • Methyl iodide or dimethyl sulfate as alkylating agents.
    • Base such as potassium carbonate or sodium hydride to deprotonate the amine.
    • Polar aprotic solvents like DMF or acetonitrile.
  • Considerations:
    • Control of stoichiometry is critical to avoid over-alkylation to tertiary amines.
    • Use of mild bases and low temperature reduces side reactions.
  • Yields: Variable, often between 50-75%.

Catalytic Copper(II)-Mediated Oxidative N-Dealkylation and Related Transformations

  • Insight from Research:
    Recent studies have investigated copper(II)-dioxygen catalyzed oxidative N-dealkylation of related N-(pyridinylmethyl)phenylamines, which can be adapted to synthesize or modify this compound derivatives.
  • Experimental Details:
    • Copper(II) triflate complexes used as catalysts.
    • Oxygen atmosphere to facilitate oxidation.
    • Solvents such as acetonitrile and DMF dried and purified rigorously.
    • Reaction times typically 24 hours under controlled temperature.
  • Outcomes:
    • Provides mechanistic insights into amine functional group transformations.
    • Enables selective N-methylation or dealkylation depending on substrate and conditions.
  • Yields and Purity: High isolated yields (up to 75%) with crystalline products confirmed by X-ray crystallography.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Reductive Amination 3-(Pyridin-4-yl)benzaldehyde Methylamine, NaBH3CN, MeOH, mild acid 60-85 Mild, selective for secondary amine
N-Alkylation 3-(Pyridin-4-yl)benzylamine Methyl iodide, K2CO3, DMF, low temp 50-75 Risk of over-alkylation if uncontrolled
Cu(II)-Dioxygen Catalysis N-(Pyridin-2-ylmethyl)phenylamine Cu(OTf)2 catalyst, O2, MeCN, 24h Up to 75 Enables oxidative N-methylation/dealkylation, crystalline products

Research Findings and Notes

  • Purification:
    Flash chromatography on silica gel (200-300 mesh) is standard for isolating pure this compound. Crystallization from acetonitrile/ether mixtures yields crystalline solids suitable for X-ray analysis.

  • Characterization:

    • 1H NMR (400 MHz) in CDCl3 or DMSO-d6 shows characteristic singlets and multiplets for aromatic and methyl protons.
    • Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with molecular weight 198.26 g/mol.
    • X-ray crystallography data confirm molecular geometry and purity of crystalline samples.
  • Safety and Handling:

    • Use of methylating agents requires caution due to toxicity and volatility.
    • Copper catalysts and oxygen atmosphere reactions should be conducted with proper ventilation and inert atmosphere techniques.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methyl(3-(pyridin-4-yl)phenyl)methanamine, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise coupling : Utilize Suzuki-Miyaura cross-coupling to attach the pyridinyl group to the phenyl ring. For example, coupling 3-bromophenyl precursors with pyridin-4-ylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in a THF/H₂O mixture at 80°C .
  • Methylation : Introduce the methylamine group via reductive amination (e.g., NaBH₃CN with formaldehyde) or alkylation (e.g., methyl iodide in DMF with K₂CO₃). Monitor by TLC and purify via column chromatography (DCM/MeOH gradients, 90:10 to 95:5) .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 eq. boronic acid), catalyst loading (5–10 mol%), and reaction time (12–24 h). Recrystallization in DCM/hexane improves purity (20–30% isolated yield) .

Q. How is the structural integrity of N-methyl(3-(pyridin-4-yl)phenyl)methanamine validated?

  • Characterization workflow :

  • ¹H NMR : Confirm aromatic protons (δ 8.6–7.4 ppm for pyridinyl and phenyl rings), methylene (δ ~3.8 ppm, singlet for –CH₂–), and methylamine (δ ~2.3 ppm, singlet for –N–CH₃) .
  • LC-MS : Verify molecular ion peaks (e.g., m/z 199.1 [M+H]⁺ for C₁₃H₁₄N₂) and purity (>95% by UV at 255 nm) .
  • Elemental analysis : Match calculated and observed C/H/N ratios (e.g., C: 78.7%, H: 7.1%, N: 14.1%) .

Q. What are the preliminary applications of this compound in pharmacological studies?

  • Lead optimization : Used as a scaffold in antiplasmodial and anticancer agents. For example, derivatives with imidazopyridazine cores show IC₅₀ < 1 µM against Plasmodium falciparum .
  • Target engagement : Acts as a PKC-theta inhibitor (IC₅₀ ~50 nM), validated via kinase assays and molecular docking .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –CF₃) or bulky groups (e.g., –OCH₃) on the phenyl ring. Compare binding affinity via SPR or ITC .
  • Key findings : Pyridin-4-yl substitution enhances solubility and π-stacking with target proteins (e.g., 5-HT receptors). Methylamine flexibility improves membrane permeability (logP ~2.1) .
  • Data contradiction : While –CF₃ groups increase potency in vitro, they reduce metabolic stability (t₁/₂ < 30 min in liver microsomes) .

Q. What experimental strategies resolve low yield in large-scale synthesis?

  • Scale-up challenges :

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) or counterion precipitation (e.g., HCl salt formation) .
  • Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki reactions, achieving 85% yield over 5 cycles .
  • Process analytics : Implement in-line FTIR to monitor reaction progression and minimize byproducts (e.g., des-methyl impurities) .

Q. How do in vitro and in vivo pharmacokinetic profiles diverge, and what mechanistic insights explain this?

  • Case study :

  • In vitro : High permeability (Papp > 10⁻⁶ cm/s in Caco-2 cells) but rapid CYP3A4-mediated oxidation (CLint = 45 µL/min/mg) .
  • In vivo (mouse model) : Moderate oral bioavailability (F = 25%) due to first-pass metabolism. Co-administration with CYP inhibitors (e.g., ketoconazole) increases AUC by 3-fold .
  • Mechanism : Methylamine group undergoes N-demethylation to a primary amine metabolite, detected via LC-MS/MS in plasma .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-methyl(3-(pyridin-4-yl)phenyl)methanamine
Reactant of Route 2
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N-methyl(3-(pyridin-4-yl)phenyl)methanamine

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